

Trifluoroacetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trifluoroacetonitrile*

Cat. No.: *B1584977*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetonitrile (CF_3CN) is a fluorinated organic compound that has garnered significant interest in various scientific and industrial sectors. Its unique properties, stemming from the presence of the trifluoromethyl group, make it a valuable reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, applications, and safety considerations of **trifluoroacetonitrile**.

Chemical and Physical Properties

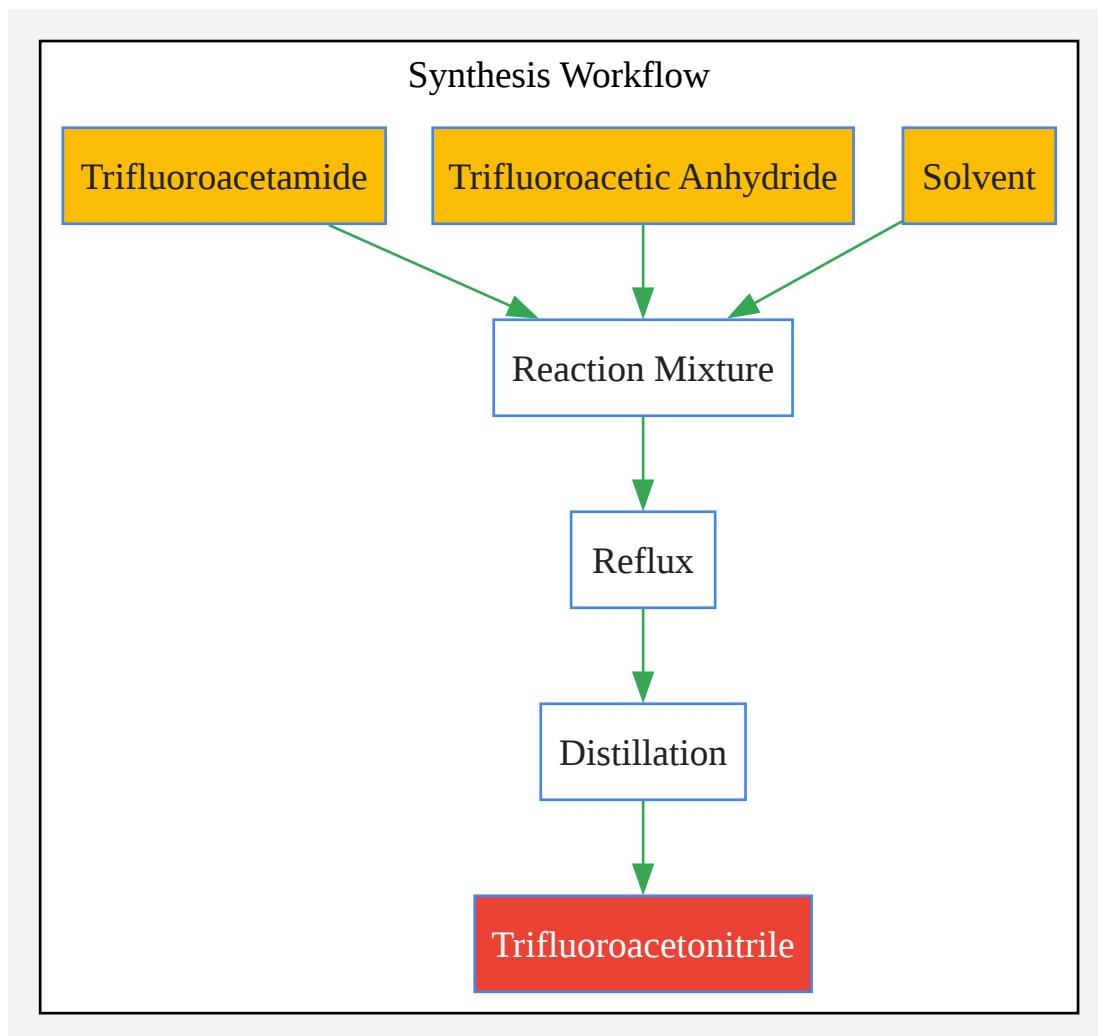
Trifluoroacetonitrile is a colorless gas at standard conditions.^[1] Its fundamental properties are summarized in the table below, providing a comprehensive overview for researchers and chemists.

Property	Value	Reference
CAS Number	353-85-5	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₂ F ₃ N	[1] [2] [3] [4] [5] [6]
Molecular Weight	95.02 g/mol	[3] [5] [7]
Appearance	Colorless gas	[1] [2] [6]
Boiling Point	-64 °C	[1] [3] [4]
Melting Point	-144.42 °C	[3] [6]
Density	1.332 g/cm ³ (predicted)	[3] [4] [6]
Solubility in Water	Insoluble	[1]
Solubility in Organic Solvents	Soluble in ethanol and ether	[2]
Vapor Pressure	0.231 mmHg at 25°C	[6]

Synthesis and Experimental Protocols

The primary method for synthesizing **trifluoroacetonitrile** involves the dehydration of trifluoroacetamide. This process is a classic example of nitrile synthesis from an amide.

Experimental Protocol: Dehydration of Trifluoroacetamide

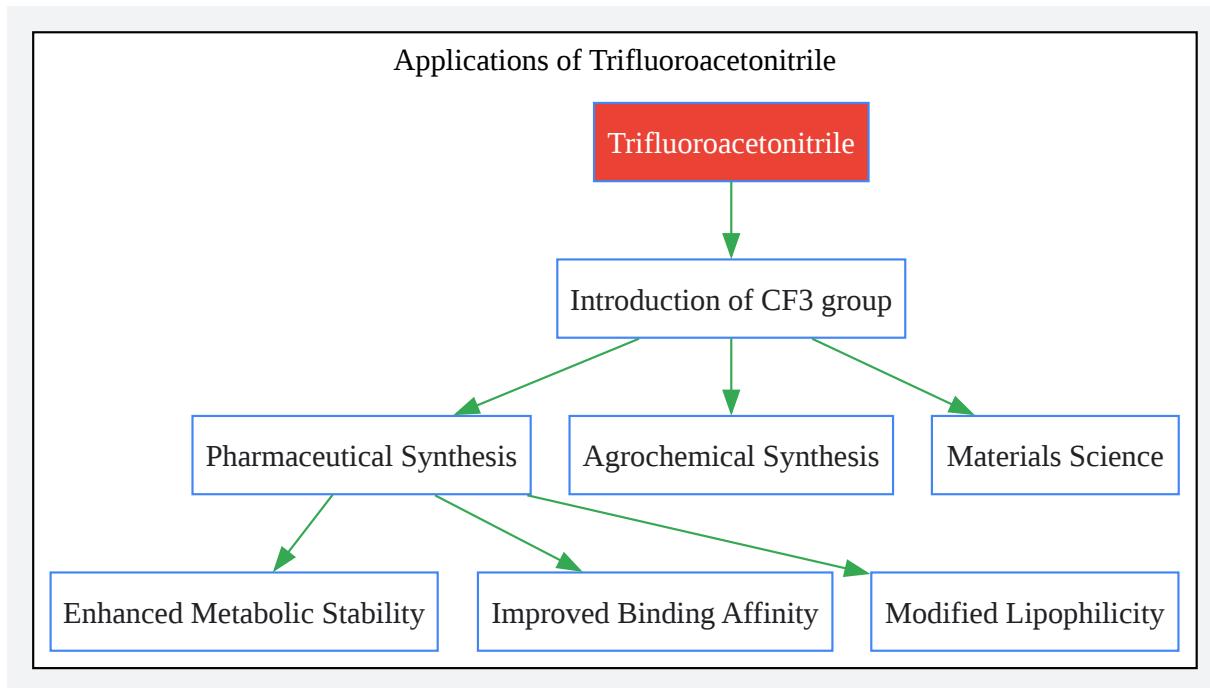

This protocol is based on the method first described by Frédéric Swarts in 1922.[\[1\]](#)

Materials:

- Trifluoroacetamide
- Trifluoroacetic anhydride
- Pyridine or Carbon tetrachloride (as solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve trifluoroacetamide in an appropriate solvent (pyridine or carbon tetrachloride).
- Slowly add trifluoroacetic anhydride to the solution while stirring. The reaction is exothermic and should be controlled by external cooling if necessary.
- Once the addition is complete, heat the reaction mixture to reflux for a specified period to ensure the completion of the dehydration reaction.
- Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC) or infrared (IR) spectroscopy, to observe the disappearance of the amide and the formation of the nitrile.
- Upon completion, the **trifluoroacetonitrile** product can be isolated by distillation from the reaction mixture. Due to its low boiling point, appropriate cryogenic trapping is required to collect the gaseous product.
- The collected **trifluoroacetonitrile** should be stored in a sealed container under anhydrous conditions at a low temperature.


[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **trifluoroacetonitrile**.

Applications in Research and Development

Trifluoroacetonitrile serves as a crucial building block in organic chemistry, primarily for the introduction of the trifluoromethyl group into various molecular scaffolds. This functional group is highly sought after in medicinal chemistry and materials science due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of molecules.

The logical relationship of its applications can be visualized as follows:

[Click to download full resolution via product page](#)

Key application areas stemming from **trifluoroacetonitrile**'s core reactivity.

Safety and Handling

Trifluoroacetonitrile is a toxic and hazardous material that requires strict safety protocols for handling.

Hazard Identification:

- Acute Toxicity: Fatal if inhaled.[7][8][9]
- Pressure Hazard: Contains gas under pressure; may explode if heated.[7][9]
- Irritant: May cause irritation to the skin, eyes, and respiratory tract.[8]
- Frostbite: Evaporating liquid can cause frostbite.[7]

Personal Protective Equipment (PPE):

- Respiratory Protection: A self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges is mandatory when handling this gas.[8][10]
- Hand Protection: Chemical-resistant gloves are required.[8][11]
- Eye Protection: Chemical safety goggles or a face shield must be worn.[8][10]
- Skin and Body Protection: A lab coat or chemical-resistant suit should be worn.[10][11]

Handling and Storage:

- Work in a well-ventilated area, preferably within a chemical fume hood.[9][10][11]
- Store in a tightly closed, properly labeled cylinder in a cool, dry, and well-ventilated area away from incompatible materials.[2][9][10]
- Cylinder temperature should not exceed 52 °C (125 °F).[2][8]
- Ground all equipment to prevent static discharge.[10]

First Aid Measures:

- Inhalation: Immediately move the victim to fresh air and call for emergency medical help. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[8][11]
- Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water. For frostbite, warm the affected area gently with lukewarm water. Seek medical attention.[8][11]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]
- Ingestion: Ingestion is unlikely for a gas. However, if it occurs, do not induce vomiting. Seek immediate medical attention.[8][11]

Conclusion

Trifluoroacetonitrile is a chemical of significant utility, particularly in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries. Its unique properties necessitate careful handling and adherence to stringent safety protocols. This guide provides a foundational understanding of its characteristics and applications to aid researchers and professionals in its safe and effective utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Trifluoroacetonitrile - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Trifluoroacetonitrile | 353-85-5 [chemicalbook.com]
- 4. Trifluoroacetonitrile | CAS#:353-85-5 | Chemsric [chemsrc.com]
- 5. parchem.com [parchem.com]
- 6. lookchem.com [lookchem.com]
- 7. Trifluoroacetonitrile | C2F3N | CID 67710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trifluoroacetonitrile(353-85-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Trifluoroacetonitrile: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584977#trifluoroacetonitrile-cas-number-and-properties\]](https://www.benchchem.com/product/b1584977#trifluoroacetonitrile-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com